5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H16O4 It is characterized by a cyclohexane ring substituted with a 2,3-dimethoxyphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 2,3-dimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
5-Phenylcyclohexane-1,3-dione: Another related compound with a phenyl group instead of the dimethoxyphenyl group, resulting in different reactivity and uses.
Uniqueness
5-(2,3-Dimethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts specific electronic and steric effects.
Properties
CAS No. |
192431-82-6 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-(2,3-dimethoxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O4/c1-17-13-5-3-4-12(14(13)18-2)9-6-10(15)8-11(16)7-9/h3-5,9H,6-8H2,1-2H3 |
InChI Key |
FHVKUPOFWPTOBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
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